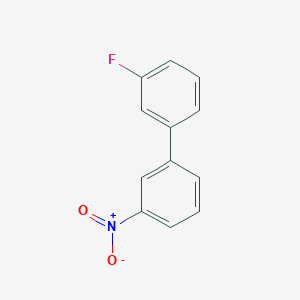

1-Fluoro-3-(3-nitrophenyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-fluorophenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFWFXBOZUJOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720608 | |

| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-72-4 | |

| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 3 3 Nitrophenyl Benzene and Analogues

Direct Synthetic Routes to 1-Fluoro-3-(3-nitrophenyl)benzene

The direct synthesis of this compound can be approached by forming the central carbon-carbon bond between the two phenyl rings, or by functionalizing a biphenyl (B1667301) skeleton. Cross-coupling reactions are paramount for the former, while strategic fluorination and nitration reactions are key to the latter.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most efficient and widely utilized methods for the formation of carbon-carbon bonds between aryl groups, making them ideal for synthesizing biphenyl derivatives. google.comchemicalbook.commdpi.com The general mechanism involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comharvard.edu

For the synthesis of this compound, a logical Suzuki-Miyaura approach would involve the coupling of (3-fluorophenyl)boronic acid with 1-bromo-3-nitrobenzene or, alternatively, (3-nitrophenyl)boronic acid with 1-bromo-3-fluorobenzene.

A representative reaction is the synthesis of the positional isomer 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP), which was achieved with an excellent yield of 78% via a Suzuki-Miyaura coupling. harvard.edu The reaction conditions for this and other similar couplings are detailed in the table below.

| Product | Reactant 1 (Aryl Halide) | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 3,4-Difluoro-3′-nitro-1,1′-biphenyl | 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/Water | 105 °C, 8.5 h | 78% | harvard.edu |

| 1-Fluoro-4-(3-nitrophenyl)benzene | 1-Iodo-3-nitrobenzene | 4-Fluorophenylboronic acid | Ni(II)-α-diimine-POP | K3PO4·3H2O | Toluene | 100 °C, 8 h | Not specified | mdpi.com |

| 4'-Chloro-2-nitrobiphenyl | 2-Nitrochlorobenzene | 4-Chlorophenylboronic acid | Pd(OAc)2 / PPh3 | NaOH | THF/Water | 70 °C, 8 h | Not specified | google.com |

These examples demonstrate the versatility of the Suzuki coupling in accommodating various functional groups, including nitro and fluoro substituents, on either coupling partner. google.comresearchgate.net

Fluorine atoms are typically introduced into aromatic systems using either fluorinated building blocks in cross-coupling reactions or through direct fluorination or substitution reactions on a pre-formed aromatic ring.

In the context of biphenyl synthesis, the most common strategy is the use of a fluorinated precursor, such as a fluoro-substituted phenylboronic acid or aryl halide, in a Suzuki-Miyaura coupling as detailed in the section above. google.com

Alternatively, nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a fluorine atom. This can be achieved through fluorodenitration, where a nitro group is displaced by a fluoride (B91410) ion, or by displacing a different halogen. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized by reacting 3,5-dinitro-1-(pentafluorosulfanyl)benzene with a fluoride source. reddit.comorgsyn.orgyoutube.com Similarly, fluoronitrobenzenes can be prepared by heating polychloronitrobenzenes with an alkali metal fluoride, such as potassium fluoride (KF), often in a polar aprotic solvent like sulpholane. google.com The synthesis of 1-fluoro-3-nitrobenzene (B1663965) from 1,3-dinitrobenzene by nucleophilic exchange of a nitro-group with fluoride from KF has also been reported.

Nitration of a pre-formed 1-fluoro-3-phenylbenzene core is another viable route. This electrophilic aromatic substitution reaction introduces a nitro group onto one of the aromatic rings. The regioselectivity of the reaction is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the phenyl group's directing influence depends on the specific reaction conditions.

Standard nitration is often carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

More modern and often milder methods have been developed to avoid the harsh acidic conditions of mixed acid. These include:

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) : Used with magnesium sulfate under mechanochemical (ball milling) conditions, this reagent can efficiently nitrate aromatic compounds like biphenyl.

Bismuth Subnitrate and Thionyl Chloride : This combination serves as an efficient nitrating system for a wide range of aromatic compounds in dichloromethane.

Dinitrogen Pentoxide (N₂O₅) : This reagent offers a greener alternative to mixed acids and can be used in solvents like liquefied 1,1,1,2-tetrafluoroethane, minimizing acidic waste.

The regiochemical outcome of nitrating the 1-fluoro-3-phenylbenzene precursor would need to be carefully analyzed to isolate the desired this compound isomer.

Synthetic Approaches to Related Fluoronitrobiphenyls

The chemistry of fluoronitrobiphenyls is rich, with numerous synthetic strategies developed for various positional isomers and derivatives, often relying on the robust chemistry of their precursor compounds.

The synthesis of various fluoronitrobiphenyl isomers often employs the same fundamental reactions described above, tailored with different starting materials to achieve the desired substitution pattern. The Suzuki-Miyaura coupling is a frequently used method. harvard.edu

| Compound Name | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| 1-Fluoro-4-(3-nitrophenyl)benzene | Suzuki Coupling | 1-Iodo-3-nitrobenzene and 4-Fluorophenylboronic acid | mdpi.com |

| 3,4-Difluoro-3′-nitro-1,1′-biphenyl | Suzuki-Miyaura Coupling | 1-Bromo-3,4-difluorobenzene and 3-Nitrophenylboronic acid | harvard.edu |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration | 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | reddit.comorgsyn.org |

The efficient synthesis of the target molecule and its analogues is highly dependent on the availability and synthesis of key precursors.

1-Fluoro-3-nitrobenzene: This compound is a vital building block. A common preparative method involves the nucleophilic aromatic substitution of 1,3-dinitrobenzene. One of the nitro groups is displaced by a fluoride ion from a reagent like potassium fluoride (KF). This reaction is an example of fluorodenitration.

1-(3-nitrophenyl)benzene (3-Nitrobiphenyl): This precursor can be readily synthesized using the Suzuki-Miyaura coupling reaction. A typical procedure involves coupling phenylboronic acid with a 1-halo-3-nitrobenzene, such as 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene, using a palladium catalyst. researchgate.net An alternative, classical approach is the Gomberg-Bachmann reaction, which can synthesize nitrobiphenyls from nitroaniline and benzene (B151609).

The synthesis of these and other necessary precursors, such as the corresponding boronic acids and aryl halides, is a well-established area of organic chemistry, providing a solid foundation for the construction of more complex molecules like this compound.

Optimization and Green Chemistry Aspects of Synthetic Protocols

The development of sustainable synthetic methods is paramount in modern chemistry. sruc.ac.ukijierm.co.in For compounds like this compound, this involves a multi-faceted approach focusing on catalyst efficiency, reaction conditions, and the scalability of the process.

The formation of the biaryl scaffold of this compound is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The choice of catalyst and ligand is crucial for achieving high yields and turnover numbers. rsc.org

Research into the synthesis of fluorinated biphenyl derivatives has demonstrated the effectiveness of various palladium catalysts. mdpi.com Both homogeneous and heterogeneous catalysts have been explored. Homogeneous catalysts, such as those based on palladium complexes with phosphine ligands, are widely used due to their high activity. researchgate.net However, the development of heterogeneous catalysts, like palladium nanoparticles supported on materials such as graphene, is gaining traction due to their reusability, which aligns with green chemistry principles. mdpi.com

The design of ligands plays a pivotal role in the efficacy of the catalytic system. Ligands such as dialkylbiarylphosphines and trialkylphosphines have been shown to influence the rates of oxidative addition and transmetalation, key steps in the Suzuki-Miyaura catalytic cycle. rsc.org The selection of an appropriate ligand is critical for optimizing the reaction, especially when dealing with electronically diverse coupling partners like a fluorinated aryl halide and a nitrophenylboronic acid.

| Catalyst | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| PdCl2(PPh3)2 | Triphenylphosphine | Aryl halides and arylboronic acids | Commercially available and well-studied. researchgate.net |

| Palladacycle Precatalysts | Dialkylbiarylphosphines | Sterically hindered and electronically deactivated substrates | High turnover numbers and efficiency. rsc.org |

| Supported Pd Nanoparticles | - (surface-catalyzed) | Aryl bromides and arylboronic acids | Reusable and environmentally friendly. mdpi.com |

The solvent medium and other reaction parameters significantly impact the outcome of the synthesis of fluorinated nitroaromatic compounds. The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and yield. acs.org

In the synthesis of fluoronitrobenzene derivatives through halogen exchange reactions, polar aprotic solvents like sulfolane and dimethylformamide (DMF) are often employed. google.comresearchgate.net The choice of solvent can be critical in achieving high conversion rates. For instance, in the synthesis of p-fluoronitrobenzene, DMF was found to be an effective solvent. researchgate.net

Optimization of reaction conditions also involves fine-tuning the temperature, reaction time, and the choice of base in the case of coupling reactions. For Suzuki-Miyaura couplings, inorganic bases like sodium carbonate are commonly used. researchgate.net The reaction temperature is another critical parameter that needs to be optimized to ensure complete reaction while minimizing side product formation.

| Solvent | Reaction Type | Typical Temperature | Observations |

|---|---|---|---|

| Dimethylformamide (DMF) | Halogen Exchange | 150°C | High conversion and yield reported for p-fluoronitrobenzene synthesis. researchgate.net |

| Sulfolane | Halogen Exchange | 180-250°C | Effective for the synthesis of fluoronitrobenzenes from dichloronitrobenzenes. google.com |

| Dimethyl Sulfoxide (DMSO) | Decarboxylative Coupling | 160°C | Used in the synthesis of 1-fluoro-3-nitrobenzene from 2-nitro-4-fluorobenzoic acid. chemicalbook.com |

The transition from a laboratory-scale synthesis to a larger scale production presents several challenges. For the synthesis of this compound, factors such as catalyst loading, reaction kinetics, and product isolation need to be carefully considered for scalability.

In many synthetic procedures for fluorinated aromatics, the reactions are conducted on a small scale. chemicalbook.com However, some synthetic methods for related compounds have been performed on a kilogram scale, indicating the potential for scalability. beilstein-journals.org Key considerations for scaling up include maintaining efficient heat and mass transfer, managing the addition of reagents, and ensuring consistent product quality.

The use of robust and highly active catalysts is crucial for scalable synthesis, as it allows for lower catalyst loadings, which is both economically and environmentally beneficial. Furthermore, the development of purification methods that are amenable to large-scale operations is essential for obtaining the final product with the desired purity.

Reactivity and Reaction Mechanisms of 1 Fluoro 3 3 Nitrophenyl Benzene

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center

Nucleophilic aromatic substitution is a cornerstone reaction for fluoronitroarenes. In this process, the aromatic ring, which is typically electron-rich and resistant to attack by nucleophiles, is rendered electrophilic by the presence of potent electron-withdrawing groups like the nitro moiety. This activation facilitates the displacement of a leaving group, such as fluoride (B91410), by a variety of nucleophiles.

The SNAr reaction on activated fluoroarenes is versatile, accommodating a range of nucleophiles. The regioselectivity is precisely controlled by the position of the leaving group; substitution occurs exclusively at the carbon atom bonded to the fluorine.

Detailed studies on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which features a similar 1,3,5-substitution pattern with two strong electron-withdrawing groups, provide insight into the types of nucleophiles that can be employed. nih.govbeilstein-journals.org These include oxygen, sulfur, and nitrogen nucleophiles. nih.gov For instance, reactions with phenoxides, alkoxides, and thiolates proceed to replace the fluorine atom, generating aryl ethers and sulfides. acs.org Similarly, nitrogen nucleophiles like ammonia (B1221849) and various amines readily displace the fluoride to form substituted anilines. beilstein-journals.orgmasterorganicchemistry.com

The efficiency of these reactions allows for the synthesis of a diverse array of substituted nitroaromatics from a common fluorinated precursor. The table below illustrates typical SNAr transformations observed in a related activated system, demonstrating the broad substrate scope.

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Sodium Methoxide (B1231860) (NaOMe) | Methoxyarene | beilstein-journals.org |

| Oxygen | Sodium Phenoxide (NaOPh) | Phenoxyarene | beilstein-journals.org |

| Sulfur | Sodium Thiomethoxide (NaSMe) | Methylthioarene | beilstein-journals.org |

| Nitrogen | Ammonia (aq. NH₃) | Aminoarene (Aniline) | beilstein-journals.org |

| Nitrogen | Morpholine | Morpholinoarene | beilstein-journals.org |

This table is representative of SNAr reactions on activated fluoro-nitro-aromatic systems.

The displacement of fluorine in an SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.com

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, encouraging this initial attack. masterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion. masterorganicchemistry.com

Although the carbon-fluorine bond is the strongest single bond to carbon, fluorine is an excellent leaving group in SNAr reactions. This is because the bond-breaking event occurs after the rate-limiting step. The key factor driving the reaction is the activation provided by the electron-withdrawing groups, not the strength of the C-F bond. In fact, the high electronegativity of fluorine accelerates the initial nucleophilic attack, making fluorides more reactive in SNAr than their chloro, bromo, or iodo counterparts. masterorganicchemistry.com

The nitro group is a critical activator for nucleophilic aromatic substitution. Its powerful electron-withdrawing ability, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack. masterorganicchemistry.com

The position of the nitro group relative to the leaving group significantly impacts the reaction rate. Activation is strongest when the nitro group is positioned ortho or para to the fluorine. masterorganicchemistry.com In these positions, the negative charge of the Meisenheimer intermediate can be directly delocalized onto the oxygen atoms of the nitro group via resonance, providing substantial stabilization to the transition state of the first step. masterorganicchemistry.com

In a 1-fluoro-3-nitrobenzene (B1663965) system, the nitro group is meta to the leaving group. In this configuration, direct resonance delocalization of the negative charge onto the nitro group is not possible. However, the nitro group still exerts a powerful inductive electron-withdrawing effect, which stabilizes the intermediate and accelerates the reaction, albeit to a lesser extent than in the ortho or para isomers. masterorganicchemistry.com The presence of additional electron-withdrawing groups, as in 1-fluoro-3,5-dinitrobenzene, greatly enhances this activation and leads to much faster reaction rates. rsc.org

Reactions Involving the Nitro Group

The nitro group is not merely a spectator or an activating group; it is also a versatile functional group that can undergo its own set of transformations, most notably reduction.

The reduction of an aromatic nitro group to an amino group (aniline) is a fundamental and widely used transformation in organic synthesis. orgoreview.com This can be achieved using a variety of reagents and conditions.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient industrial method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas. wikipedia.orggoogle.com

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). orgoreview.comwikipedia.orgyoutube.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) can be used for the selective reduction of one nitro group in the presence of another. wikipedia.org

The reduction process is generally understood to proceed stepwise, with the nitro group (oxidation state +3) being reduced sequentially to nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine (oxidation state -3). google.comnih.gov The reduction of the hydroxylamine intermediate is often the slowest step, which can lead to its accumulation under certain conditions. google.com

| Reducing Agent | Conditions | Product | Reference |

| H₂ / Pd/C | Methanol, Room Temp. | Aminoarene | google.com |

| Fe / HCl | Reflux | Aminoarene | orgoreview.com |

| Sn / HCl | Acidic Conditions | Aminoarene | youtube.com |

| SnCl₂ | Acidic Conditions | Aminoarene | wikipedia.org |

| Na₂S | Aqueous/Alcoholic Solution | Aminoarene | wikipedia.org |

| Zinc / NH₄Cl | Aqueous Solution | Hydroxylaminoarene | wikipedia.org |

This table summarizes common reagents for the reduction of aryl nitro groups.

The nitrogen atom in a nitro group is in a high oxidation state (+3). Consequently, further oxidation of the nitro group itself is not a common or synthetically useful reaction. nih.gov The primary reactivity of the nitro group under oxidative conditions is often related to its powerful electron-withdrawing nature, which influences other reactions on the aromatic ring or its substituents. In some specific contexts, such as the synthesis of high-energy materials, partially reduced nitroarenes can be re-oxidized to regenerate the nitro group, for example, in the production of hexanitrobenzene (B172732) from trinitrobenzene. nih.gov However, direct oxidative transformation of the nitro group in a typical synthetic setting is rare.

Reactivity of the Biphenyl (B1667301) Linkage

The carbon-carbon single bond connecting the two phenyl rings in 1-fluoro-3-(3-nitrophenyl)benzene is generally stable. However, under specific conditions, this bond can be formed or cleaved.

The formation of the biphenyl linkage in substituted biphenyls like this compound is commonly achieved through transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction between a fluoronitrophenyl boronic acid and a corresponding aryl halide, or vice versa, can be employed to construct the biphenyl core.

While the cleavage of the biphenyl bond is not a common reaction under standard laboratory conditions, it can occur under forcing conditions such as high-intensity ultrasound or in the presence of strong reducing agents in liquid ammonia (Birch reduction), which can lead to the saturation and potential cleavage of the aromatic rings. However, specific studies detailing the cleavage of the biphenyl bond in this compound are scarce.

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.

The ring bearing the fluorine atom is influenced by fluorine's dual electronic nature. Fluorine is an electronegative atom, and its inductive effect (-I) deactivates the ring towards electrophilic attack. However, through its lone pairs, it can exert a resonance effect (+M), which is directing to the ortho and para positions. In the case of this compound, the para position to the fluorine is occupied by the other phenyl ring. Therefore, electrophilic attack would be directed primarily to the positions ortho to the fluorine atom.

The other ring contains a nitro group, which is a strong deactivating group due to both its inductive (-I) and resonance (-M) effects. The nitro group strongly withdraws electron density from the aromatic ring, making it significantly less reactive towards electrophiles than benzene (B151609). The deactivating nature of the nitro group directs incoming electrophiles to the meta position.

Considering the combined effects, the ring containing the fluorine atom is expected to be more susceptible to electrophilic attack than the ring bearing the nitro group. Any electrophilic substitution would likely occur on the fluorinated ring, at the positions ortho to the fluorine atom.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Substituent | Activating/Deactivating Effect | Predicted Position of Electrophilic Attack |

|---|---|---|---|

| Ring A | Fluoro | Deactivating (-I), Ortho, Para-directing (+M) | Ortho to the fluorine |

Catalytic Transformations and Mechanistic Investigations

The presence of both a fluoro and a nitro group, along with the biphenyl structure, makes this compound a potential substrate for various catalytic transformations.

This compound can potentially participate in metal-catalyzed cross-coupling reactions in several ways. The carbon-fluorine bond, although strong, can be activated by certain transition metal catalysts, particularly those based on nickel and palladium, allowing for its use as a coupling partner. Similarly, the nitro group can also be used as a leaving group in some cross-coupling reactions.

For example, in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds, either the C-F or the C-NO₂ bond could potentially undergo oxidative addition to a low-valent metal center. Research on related compounds, such as 4-fluoro-2-nitrobiphenyl, has shown that the carbon-halogen bond is typically more reactive than the carbon-nitro bond in such reactions. Therefore, it is plausible that this compound could undergo a Suzuki coupling at the carbon bearing the fluorine atom.

While the field of organocatalysis has expanded rapidly, specific applications involving this compound are not well-documented in the scientific literature. However, the nitro group in the molecule could potentially be involved in organocatalytic reductions. For instance, organocatalysts have been developed for the asymmetric reduction of nitroarenes to chiral amines. The application of such catalysts to this compound could provide a route to chiral fluorinated aminobiphenyls, which are valuable building blocks in medicinal chemistry. Further research is needed to explore the potential of organocatalysis in the transformation of this specific compound.

Detailed Mechanistic Studies of Specific Reactions of this compound

The reactivity of this compound is primarily characterized by two main types of reactions: nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the fluorine atom, and reduction of the nitro group. Detailed mechanistic studies on this specific molecule are not extensively available in the public literature. However, a comprehensive understanding of its reactivity can be constructed by examining studies on analogous compounds with similar structural and electronic features. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the molecule's reactivity, particularly in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most probable pathway for the substitution of the fluorine atom in this compound by a nucleophile. This multi-step addition-elimination process is facilitated by the presence of the electron-withdrawing nitro groups, which stabilize the intermediate formed during the reaction.

The generally accepted mechanism for the SNAr reaction proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom attached to the fluorine, which is the leaving group. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

Formation of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups. This delocalization provides significant stabilization to the intermediate. For this compound, the negative charge can be delocalized onto the nitro group at the 3-position of the first phenyl ring and the nitro group on the second phenyl ring.

Departure of the Leaving Group: In the final step, the aromaticity of the ring is restored by the departure of the fluoride ion, which is a good leaving group in this context. This step is typically fast.

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Activated Fluoroaromatics

| Nucleophile | Reagent Example | Solvent | General Conditions | Product Type |

| Alkoxide | Sodium methoxide (NaOMe) | Methanol (MeOH) | Room temperature to moderate heating | Aryl ether |

| Amine | Ammonia (NH3), primary or secondary amines | Ethanol (B145695) (EtOH) or Dimethylformamide (DMF) | Moderate heating | Aryl amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | Dimethylformamide (DMF) | Room temperature to moderate heating | Aryl sulfide |

It is important to note that the reactivity of the fluorine atom as a leaving group in SNAr reactions is enhanced by the strong electron-withdrawing nature of the nitro groups. In many cases, fluorine is a better leaving group than other halogens in SNAr reactions because the highly polarized C-F bond makes the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group (NH2). This transformation is a common and important reaction in organic synthesis, as it allows for the introduction of a versatile functional group. The reduction can be achieved using various reducing agents, and the mechanism can vary depending on the specific reagent and reaction conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically carried out in a solvent like ethanol or ethyl acetate. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). The metal acts as the reducing agent, transferring electrons to the nitro group in an acidic medium. The mechanism is complex and involves several intermediates.

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine (B178648) (N2H4), cyclohexene, or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C).

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing System | Reagent(s) | Solvent | General Conditions |

| Catalytic Hydrogenation | H2, Pd/C (5-10 mol%) | Ethanol or Ethyl Acetate | Room temperature, 1-4 atm H2 |

| Metal/Acid | Sn, conc. HCl | Ethanol | Reflux |

| Metal/Acid | Fe, conc. HCl | Water/Ethanol | Reflux |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Ethanol | Reflux |

The choice of reducing agent can be critical, especially if other functional groups that are sensitive to reduction are present in the molecule. For this compound, the fluorine atom is generally stable under these reducing conditions. The stepwise reduction of a nitro group is thought to proceed through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

Due to the lack of specific mechanistic studies on this compound, the detailed understanding of its reaction pathways relies on the extensive body of research conducted on analogous aromatic nitro compounds.

Detailed Research on this compound Remains Limited

Following an extensive search for scientific literature regarding the chemical compound this compound (CAS Number: 80254-72-4), it has been determined that there is a significant lack of available data concerning its specific derivatization and chemical transformations. The requested detailed analysis, including modifications of its fluorine atom, transformations of its nitro group, functionalization of its phenyl rings, and its application in the synthesis of complex molecular architectures, could not be substantiated with specific research findings for this particular molecule.

The vast majority of published research focuses on the related but structurally simpler compound, 1-fluoro-3-nitrobenzene (CAS Number: 402-67-5). This molecule consists of a single benzene ring substituted with one fluorine atom and one nitro group. In contrast, this compound is a biaryl system, containing two connected phenyl rings, which significantly alters its chemical properties and reactivity.

Due to the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the available literature, it is not possible to provide a scientifically accurate article that adheres to the requested outline. Generating content based on the reactivity of 1-fluoro-3-nitrobenzene would be speculative and would not accurately represent the chemical behavior of the specified compound.

Computational and Theoretical Investigations of 1 Fluoro 3 3 Nitrophenyl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-Fluoro-3-(3-nitrophenyl)benzene. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the geometric and electronic properties of nitroaromatic compounds prensipjournals.com. For a molecule like this compound, these calculations can elucidate key parameters that govern its behavior.

DFT calculations, for instance, can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitro group would be expected to create a significant electron-deficient (positive potential) area, while the benzene (B151609) rings and the fluorine atom would represent regions of higher electron density (negative potential). This information is vital for predicting how the molecule will interact with other chemical species prensipjournals.com.

Table 1: Parameters Obtainable from Quantum Chemical Calculations for this compound

| Parameter | Significance | Typical Computational Method |

| HOMO Energy | Indicates electron-donating ability | DFT, HF |

| LUMO Energy | Indicates electron-accepting ability | DFT, HF |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | DFT, HF |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicts interaction sites | DFT, HF |

| Bond Lengths & Angles | Defines the optimized molecular geometry | DFT, HF |

| Dipole Moment | Measures the overall polarity of the molecule | DFT, HF |

Molecular Dynamics Simulations for Conformation and Interactions

While quantum mechanics describes the electronic state of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. For a flexible molecule like this compound, which has a torsional degree of freedom around the bond connecting the two phenyl rings, MD simulations can reveal its preferred conformations and the energy barriers between them.

Using a force field—a set of parameters that defines the potential energy of the system—MD simulations can model the behavior of the molecule in different environments, such as in a solvent or within a crystal lattice. These simulations provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding its physical properties like solubility and melting point. For related nitroaromatic compounds, MD simulations have been successfully used to predict crystal structures and thermodynamic properties, which were found to be in good agreement with experimental data researchgate.net.

Reactivity Prediction and Mechanistic Elucidation via Computational Methods

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energies and MEP maps, provide the first clues about its chemical behavior huji.ac.il.

Regions with a high LUMO density and positive electrostatic potential, likely around the nitro-substituted ring, are predicted to be susceptible to nucleophilic attack. Conversely, areas with high HOMO density and negative potential are potential sites for electrophilic attack.

Structure-Activity Relationship Modeling (QSAR/QSPR) Principles for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. For derivatives of this compound, QSAR can be a cost-effective tool to predict their potential utility or toxicity without synthesizing each compound nih.gov.

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then creating a mathematical model that correlates these descriptors with their measured activity researchgate.net. Molecular descriptors can be based on various aspects of the molecule, including:

Electronic properties: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric properties: Molecular volume, surface area, specific substituent volumes.

Hydrophobic properties: The logarithm of the partition coefficient (logP), which describes how the compound distributes between water and an organic solvent nih.gov.

For nitroaromatic compounds, QSAR models have been developed to predict toxic effects. These models often find that descriptors related to hydrophobicity, electronic properties (like heat of formation and polarity), and molecular size are significantly correlated with toxicity nih.gov. By applying these principles, one could design derivatives of this compound with potentially enhanced desired activities or reduced undesirable properties. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can further refine these predictions by considering the 3D shape and electrostatic fields of the molecules mdpi.com.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of 1-Fluoro-3-(3-nitrophenyl)benzene. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, a complete assignment of all atoms in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The signals for the protons on the fluorinated ring will be influenced by both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F). The protons on the nitrated ring will primarily show ¹H-¹H coupling. The distinct electronic environments of the two rings result in differentiated chemical shifts. For instance, the proton ortho to the nitro group is expected to be the most downfield-shifted due to the group's strong electron-withdrawing nature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, one for each carbon atom, confirming the asymmetry of the molecule. The carbon atom bonded to the fluorine atom (C-F) will appear as a doublet with a large coupling constant (¹JCF), a characteristic feature in fluorine NMR. rsc.org The chemical shifts will be spread over the aromatic carbon range (approx. 110-165 ppm), with the carbon attached to the nitro group and the carbon attached to the fluorine atom being significantly affected by these substituents. oregonstate.eduorganicchemistrydata.org

¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orghuji.ac.il The spectrum for this compound would be expected to show a single resonance for the fluorine atom. thermofisher.com This signal would be split into a multiplet due to coupling with the nearby ortho and meta protons on its own ring. The chemical shift provides sensitive information about the electronic environment of the fluorine atom. biophysics.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on substituent effects on benzene (B151609) and biphenyl (B1667301) systems. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |

| Fluorophenyl Ring | 7.1 - 7.6 | 115 - 164 | ¹H-¹⁹F, ¹³C-¹⁹F |

| Nitrophenyl Ring | 7.6 - 8.4 | 122 - 149 | ¹H-¹H |

Advanced Mass Spectrometry Techniques for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pathways of a molecule, confirming its elemental composition and offering structural insights. For this compound (molar mass: 217.19 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₂H₈FNO₂.

Under electron impact (EI) ionization, the molecule is expected to produce a prominent molecular ion peak (M⁺) at m/z = 217. chemguide.co.uk The subsequent fragmentation pattern would be characteristic of the structure, involving the cleavage of the biphenyl linkage and losses of the functional groups. wikipedia.org

Key Predicted Fragmentation Pathways:

Loss of NO₂: A significant fragment would likely be observed at m/z = 171, corresponding to the loss of a nitro group ([M-NO₂]⁺). This is a common fragmentation for aromatic nitro compounds.

Loss of F: A peak corresponding to the loss of a fluorine atom ([M-F]⁺) might be observed.

Ring Fragments: Ions corresponding to the fluorophenyl cation (m/z = 95) and nitrophenyl cation (m/z = 122) could be formed from the cleavage of the bond connecting the two aromatic rings.

Loss of CO: Subsequent fragmentation of ring structures can lead to the loss of neutral molecules like carbon monoxide.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: Relative intensities are predictive and depend on the specific MS conditions.

| m/z Value | Predicted Fragment Ion | Interpretation |

| 217 | [C₁₂H₈FNO₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₂H₈F]⁺ | Loss of nitro group (-NO₂) |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and functional group components.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). orgchemboulder.compressbooks.pub

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two very strong and characteristic bands: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These are often the most prominent peaks in the spectrum.

Aromatic C=C Stretch: In-ring carbon-carbon double bond stretching vibrations appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-F Stretch: The carbon-fluorine bond stretch for an aromatic fluoride (B91410) typically appears as a strong band in the 1250-1100 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from C-H out-of-plane ("oop") bending, and the pattern can give clues about the substitution on the aromatic rings. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the highly polar nitro group stretches are strong in the IR, aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric "ring breathing" mode of the benzene rings would be expected to produce a strong Raman signal. researchgate.netphysicsopenlab.org

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3030 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Aromatic C-F Stretch | 1250 - 1100 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be obtained as a single crystal of suitable quality, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine:

Bond Lengths and Angles: Accurate measurements of all interatomic distances and angles within the molecule.

Dihedral Angle: The torsion or dihedral angle between the two phenyl rings is a key structural parameter for biphenyl systems, defining the degree of twist between the planes of the two rings.

Intermolecular Interactions: Analysis of the crystal packing would reveal any non-covalent interactions such as π-π stacking or C-H···O/F hydrogen bonds, which govern the solid-state architecture.

Without experimental data, one can predict that the molecule would be non-planar due to steric hindrance between the ortho-hydrogens on the two rings at the linkage point.

Chromatographic Separations and Detection Methods for Purity and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography (GC): Due to its expected volatility and thermal stability, GC is a suitable method for analysis.

Columns: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), would likely provide good separation from related impurities. nih.govupb.ro

Detection: Flame Ionization Detection (FID) would offer excellent sensitivity for general purity analysis, while Mass Spectrometry (GC-MS) provides definitive identification of the peak based on its mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for non-volatile impurities.

Mode: Reversed-phase HPLC would be the method of choice. researchgate.netscielo.br

Stationary Phase: A C18 or a biphenyl stationary phase would be appropriate. Biphenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions. sielc.comchromatographyonline.com

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, run under isocratic or gradient conditions. nih.govnih.gov

Detection: A Diode-Array Detector (DAD) or UV-Vis detector would be effective, as the conjugated π-system and nitro group lead to strong UV absorbance.

Applications in Advanced Chemical Synthesis and Building Block Chemistry

Precursor in Synthesis of Complex Organic Molecules

While specific documented syntheses using 1-Fluoro-3-(3-nitrophenyl)benzene as a precursor are not extensively reported in publicly available literature, its structure suggests a significant potential role in the synthesis of complex organic molecules. The presence of two distinct aromatic rings, one activated by a nitro group and the other by a fluorine atom, allows for selective chemical transformations.

A plausible and widely utilized method for the synthesis of this compound itself is the Suzuki-Miyaura cross-coupling reaction. tcichemicals.comrsc.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. tcichemicals.com The general approach would likely involve the palladium-catalyzed coupling of a halofluorobenzene derivative with a nitrophenylboronic acid derivative.

Table 1: Postulated Suzuki-Miyaura Coupling for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 1-Bromo-3-fluorobenzene | (3-nitrophenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aqueous base (e.g., Na₂CO₃) | This compound |

| 1-Fluoro-3-iodobenzene | (3-nitrophenyl)boronic acid | Palladium catalyst (e.g., Pd(OAc)₂) | Various bases | This compound |

Once synthesized, this compound can serve as a precursor for more elaborate molecules. The nitro group can be readily reduced to an amine, which then opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and alkylation. nbinno.com The resulting amino derivative is a key intermediate in the synthesis of many pharmaceuticals and dyes. nbinno.com

Furthermore, both aromatic rings can be subjected to further functionalization. The fluorine atom, while generally a stable substituent, can be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, particularly if the ring is further activated by other electron-withdrawing groups. nbinno.comrsc.org The nitrophenyl ring is already activated towards nucleophilic attack. nbinno.com

Role as a Versatile Synthetic Scaffold for Chemical Libraries

In medicinal chemistry and drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is crucial for identifying new therapeutic agents. nih.govethernet.edu.et this compound presents itself as a versatile scaffold for the construction of such libraries. A scaffold is a core molecular structure to which various substituents can be attached.

The two phenyl rings of this compound offer multiple points for diversification. As mentioned, the nitro group can be converted to an amine, providing a key functional handle. This amine can then be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a library of amides, sulfonamides, and ureas, respectively.

Table 2: Potential Derivatization of 1-Fluoro-3-(3-aminophenyl)benzene for Chemical Libraries

| Reagent Class | Resulting Functional Group | Potential Biological Relevance |

| Carboxylic Acids | Amide | Found in numerous drug molecules |

| Sulfonyl Chlorides | Sulfonamide | Important pharmacophore in various drugs |

| Isocyanates/Isothiocyanates | Urea/Thiourea | Bioisosteres for amides |

| Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine | Common in bioactive compounds |

The fluorinated phenyl ring also contributes to the diversity of the chemical library. The fluorine atom can influence the physicochemical properties of the final compounds, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The strategic introduction of fluorine is a common tactic in modern drug design to enhance the pharmacological profile of a molecule. nih.gov

Development of Novel Synthetic Reagents and Intermediates

Beyond its direct use as a precursor, this compound can be chemically modified to generate novel synthetic reagents and intermediates. For instance, the reduction of the nitro group to an amine, followed by diazotization, can yield a diazonium salt. This diazonium salt can then be subjected to a variety of transformations, such as the Sandmeyer reaction, to introduce a range of different functional groups onto the nitrophenyl ring.

The unique electronic properties conferred by the fluoro and nitro substituents can be harnessed to create intermediates with specific reactivity. For example, further substitution on either ring could lead to the formation of specialized monomers for polymerization, ligands for catalysis, or probes for chemical biology. The foundational structure of this compound provides a platform for the rational design of new chemical entities with tailored properties and applications in organic synthesis.

Applications in Materials Science

Incorporation into Polymeric Materials

The derivative of 1-Fluoro-3-(3-nitrophenyl)benzene, specifically the diamine formed by the reduction of its nitro group (3'-fluoro-[1,1'-biphenyl]-3-amine), is a promising monomer for the synthesis of high-performance aromatic polymers such as polyamides and polyimides. The introduction of fluorinated and biphenyl (B1667301) moieties into polymer backbones is a well-established strategy for enhancing material properties.

Detailed research findings on analogous fluorinated aromatic polymers demonstrate that these materials exhibit an excellent combination of thermal stability, mechanical strength, and processability. tandfonline.comresearchgate.net The fluorine atoms tend to disrupt chain packing, which reduces crystallinity and improves solubility in organic solvents without significantly compromising the high glass transition temperatures (Tg) and thermal degradation temperatures characteristic of aromatic polymers. tandfonline.com

For instance, fluorinated poly(amide imide)s have been synthesized that show good solubility in common organic solvents like tetrahydrofuran (B95107) and m-cresol, while exhibiting high thermal stability with Tg values in the range of 257–266 °C and decomposition temperatures above 540 °C. researchgate.net Similarly, fluorinated polyimides derived from fluorinated diamine monomers possess superior thermal stability (10% weight loss temperatures between 463-508 °C), enhanced optical transparency, and lower moisture uptake compared to their non-fluorinated counterparts. tandfonline.com

Polymers synthesized from the amine derivative of this compound would be expected to exhibit a comparable profile of high-performance characteristics. The biphenyl unit would contribute to the rigidity and thermal stability of the polymer chain, while the meta-substituted fluorine atom would enhance solubility and modify dielectric properties.

| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) | Tensile Strength | Solubility | Reference |

|---|---|---|---|---|---|

| Fluorinated Poly(amide imide) | 257–266 °C | > 540 °C | 84–99 MPa | Soluble in NMP, DMAc, THF, m-cresol | researchgate.net |

| Fluorinated Polyimide (FPI) | Not Specified | 463–508 °C | Not Specified | Good | tandfonline.com |

| Poly(amide-imide)s | 175–298 °C | > 350 °C | Not Specified | Soluble in NMP, DMSO, DMAc | researchgate.net |

Use in Liquid Crystal Technology

The rigid, rod-like structure of the this compound molecule makes it a suitable core for designing liquid crystalline materials. In liquid crystal design, a rigid core (mesogen) is often functionalized with flexible terminal chains. The presence of polar groups and lateral substituents on the mesogen is critical for tuning the dielectric anisotropy (Δε), melting point, and the temperature range of the liquid crystal phases. researchgate.netacs.org

The this compound scaffold possesses two key features for this application:

A Lateral Fluoro Substituent: Fluorine substitution is a cornerstone of modern liquid crystal design. acs.org A lateral fluorine atom, as seen in this molecule, can significantly enhance positive dielectric anisotropy, a critical property for display technologies like the twisted nematic (TN) and in-plane switching (IPS) modes. researchgate.net

While specific studies detailing the synthesis and characterization of liquid crystals derived directly from this compound are not prominent in the surveyed literature, its structure strongly suggests its potential as a mesogenic core. By adding appropriate terminal alkyl or alkoxy chains, it is conceivable to synthesize molecules that exhibit nematic or other mesophases.

Application in Organic Electronic Devices

In the field of organic electronics, molecules with tailored electronic properties are essential for fabricating devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The electronic character of this compound, defined by its electron-withdrawing fluorine atom and nitro group, makes it an interesting candidate building block.

Both the fluorine and nitro groups lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the biphenyl system. This strong electron-withdrawing nature suggests that materials derived from this compound could function as n-type (electron-transporting) semiconductors. Such materials are crucial for achieving high efficiency and stability in various organic electronic devices. For example, a polymer or small molecule based on this core could be used as an electron-transport layer (ETL) or a hole-blocking layer (HBL) in an OLED stack, facilitating efficient electron injection and preventing charge recombination in unwanted regions.

Furthermore, conducting polymers can be synthesized via the electropolymerization of functionalized monomers. Thiophene-based polymers containing fluorinated phenyl groups have been investigated for sensor applications, demonstrating the utility of such fluorinated moieties in electroactive materials. mdpi.com A suitably modified derivative of this compound could potentially be polymerized to create a conducting polymer with specific electronic and sensing properties.

Development of Functionalized Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is a key technique for controlling their physical and chemical properties, such as wettability, biocompatibility, and chemical reactivity. The this compound molecule can serve as a precursor for surface modification agents through a straightforward chemical transformation.

The process involves the reduction of the nitro group to an amine (-NH2), yielding 3'-fluoro-[1,1'-biphenyl]-3-amine. This amine-terminated molecule can then be covalently grafted onto a variety of material surfaces. The amine group is a versatile chemical handle for surface attachment. For instance, it can react with surfaces rich in carboxylic acid groups using carbodiimide (B86325) coupling chemistry or be attached to oxide surfaces (like silica (B1680970) or titania) that have been pre-functionalized with appropriate linkers. nih.govmdpi.com

Once attached, the exposed 3-fluorobiphenyl (B1329890) group would define the new surface properties. This moiety would be expected to impart a significant degree of hydrophobicity to the surface due to the presence of the fluorinated aromatic structure. This strategy could be used to create water-repellent coatings, modify the surfaces of nanoparticles for improved dispersion in non-polar media, or create specific interaction sites on biosensors or chromatographic materials. The general strategy of using amine-grafted molecules to modify inorganic adsorbents and other materials is a well-documented and effective approach for creating functional materials for environmental and biological applications. mdpi.com

Applications in Biological and Medicinal Chemistry Research

Design and Synthesis of Pharmacologically Active Compounds

Substituted nitrobenzenes and their derivatives are crucial starting materials for a wide array of pharmaceuticals and agrochemicals. nih.gov The 1-fluoro-3-(3-nitrophenyl)benzene structure serves as a quintessential example of a building block that can be elaborated into more complex, pharmacologically active molecules.

The fluorinated nitrobiphenyl framework is a key component in the design of potent enzyme inhibitors. The specific arrangement of the substituents allows for fine-tuning of interactions with target proteins, enhancing binding affinity and selectivity. For example, a complex derivative of a fluorinated biphenyl (B1667301), 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), was developed as a highly potent and selective inhibitor of blood coagulation factor Xa. nih.gov This demonstrates the utility of the fluorobiphenyl moiety as a P4 binding element in inhibitor design. nih.gov The synthesis of such inhibitors often relies on coupling reactions, where precursors containing the fluoronitroaryl motif are essential. rsc.org The presence of fluorine can significantly enhance metabolic stability, a critical factor in drug design. By identifying sites on a molecule prone to oxidative metabolism, chemists can strategically place a fluorine atom to block this process, thereby extending the compound's half-life. rsc.org

Information specifically detailing the use of this compound in prodrug or bioconjugation strategies is not extensively available in the public domain. However, the nitroarene group itself is a well-known bioreductive functional group. Under the hypoxic conditions found in solid tumors, nitroarenes can be reduced by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives. This property is the basis for hypoxia-activated prodrugs (HAPs), which are designed to selectively release a cytotoxic agent within the tumor microenvironment, minimizing systemic toxicity. The fluorinated phenyl ring could further modulate the reduction potential and pharmacokinetic properties of such a prodrug.

Development of Agrochemicals and Crop Protection Agents

Nitroaromatic compounds, including halogenated derivatives, have a long history of use in the synthesis of pesticides. nih.gov They are precursors to various herbicides, insecticides, and fungicides. nih.govresearchgate.net The mode of action for many nitroaromatic herbicides involves the inhibition of key plant enzymes. The structural features of this compound are found in this class of chemicals. The introduction of fluorine into agrochemicals can increase their efficacy, metabolic stability, and lipophilicity, which enhances uptake by the target pest or plant. nih.gov The ubiquitous use of fluoro-agrochemicals has become essential for maintaining global crop production. nih.gov

Molecular Probes and Biological Tools

While specific examples for this compound are scarce, the constituent parts of the molecule are frequently used in the design of molecular probes. The nitro group, being strongly electron-withdrawing and possessing a characteristic spectroscopic signature, can act as a fluorescence quencher. mdpi.com This property is exploited in designing "turn-on" fluorescent probes where a reaction or binding event separates the nitroaromatic quencher from a fluorophore, resulting in a detectable signal. Such probes are valuable for sensing and imaging various analytes and biological processes. Furthermore, the fluorine atom, particularly the ¹⁸F isotope, is a critical component of radiotracers used in Positron Emission Tomography (PET), a powerful in vivo imaging technique in diagnostics and drug development. nih.gov

Mechanistic Insights into Biological Interactions of Fluorinated Nitroarenes

The biological activity of fluorinated nitroarenes stems from the combined electronic and steric properties of the fluorine and nitro substituents. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate the conformation of molecules, and form strong, polarized bonds that can participate in specific interactions with biological macromolecules. numberanalytics.com It can significantly impact a molecule's hydrophobicity, protein binding, and metabolic stability. nih.gov

The nitro group makes the aromatic ring electron-deficient and susceptible to reductive metabolism. nih.gov This reduction can lead to the formation of highly reactive intermediates that can bind to cellular macromolecules like DNA and proteins, which is the basis for the mutagenicity and carcinogenicity of some nitroaromatic compounds. nih.govresearchgate.net Mechanistic studies on the reduction of nitroarenes often indicate the formation of a nitroso intermediate as a key step. nih.govnih.gov The interplay between the fluorine atom's influence on the molecule's reduction potential and the metabolic pathways of the nitro group is a critical area of research for understanding the efficacy and toxicity of this class of compounds. nih.govresearchgate.net

Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, photolysis, and chemical degradation.

Persistence:

Nitroaromatic compounds are generally known for their persistence in the environment. This is largely due to the presence of the nitro group, which is a strong electron-withdrawing group that makes the aromatic ring less susceptible to electrophilic attack by the oxygenase enzymes commonly found in aerobic bacteria. The biphenyl (B1667301) structure can also contribute to the recalcitrance of the molecule. The presence of a fluorine atom in 1-Fluoro-3-(3-nitrophenyl)benzene is likely to further increase its persistence. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its cleavage is a significant barrier to the degradation of fluorinated organic compounds.

Degradation Pathways:

While resistant to degradation, nitroaromatic compounds are not completely inert in the environment. Several degradation pathways have been identified for similar compounds, and it is likely that this compound could be degraded through one or more of these routes.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of some nitroaromatic compounds is the enzymatic removal of the nitro group. Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite. nih.gov However, the degradation of dinitro- and trinitro-aromatic compounds is often more challenging.

Anaerobic Degradation: Anaerobic conditions are often more favorable for the degradation of highly substituted nitroaromatic compounds. The primary anaerobic degradation pathway for nitroaromatics is the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. nih.gov For example, the herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) has been shown to be completely degraded under anaerobic conditions by microbial consortia. nih.gov

Photodegradation: Some nitroaromatic compounds can be degraded by photolysis, particularly in aquatic environments. However, the extent of photodegradation is dependent on the specific compound and environmental conditions.

The following table summarizes the likely degradation pathways for this compound based on data for related compounds.

| Degradation Pathway | Conditions | Key Reactions |

| Aerobic Biodegradation | Aerobic | Dioxygenase-catalyzed hydroxylation and removal of nitro groups |

| Anaerobic Biodegradation | Anaerobic | Sequential reduction of nitro groups to amino groups |

| Photodegradation | Sunlight | Photolytic cleavage of the molecule |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. researchgate.net The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for bioaccumulation. nih.gov

In general, nitroaromatic explosives have a low potential to accumulate in aquatic organisms. researchgate.net However, some bioaccumulation in plants has been observed for certain nitroaromatic compounds. cdc.gov

The following table presents BCF values for some nitroaromatic compounds.

| Compound | Organism | BCF Value | Bioaccumulation Potential |

| 1,3-Dinitrobenzene | Guppy (Poecilia reticulata) | 74.13 cdc.gov | Low |

Transformation Products and their Environmental Impact

The degradation of this compound in the environment will lead to the formation of various transformation products. The nature of these products will depend on the degradation pathway.

Likely Transformation Products:

Based on the known degradation pathways of nitroaromatic compounds, the following transformation products are likely to be formed from this compound:

Aminonitro and Diamino derivatives: Under anaerobic conditions, the nitro groups are likely to be reduced to amino groups, leading to the formation of aminonitro- and diaminobiphenyl derivatives. For example, the reduction of 2,2'-dinitrobiphenyl can lead to the formation of 2-amino-2'-nitrobiphenyl and 2,2'-diaminobiphenyl.

Hydroxylated derivatives: Aerobic degradation can lead to the formation of hydroxylated derivatives.

Azoxy and Azo compounds: Under certain conditions, condensation reactions between partially reduced intermediates can lead to the formation of azoxy and azo compounds.

Environmental Impact of Transformation Products:

The transformation of a parent compound does not always result in detoxification. In some cases, the transformation products can be more toxic or persistent than the original compound. iastate.edu For example, aromatic amines, which are common transformation products of nitroaromatics, are a class of compounds that includes many known or suspected carcinogens. acs.org Acute exposure to aromatic amino and nitro compounds can lead to methemoglobinemia, hemolysis, and damage to the liver and kidneys. nih.gov

The following table summarizes the potential transformation products of this compound and their potential environmental impact.

| Transformation Product Type | Potential Environmental Impact |

| Aminonitro- and Diaminobiphenyls | Potential for increased toxicity and carcinogenicity compared to the parent compound. |

| Hydroxylated derivatives | Generally less toxic and more biodegradable than the parent compound. |

| Azoxy and Azo compounds | Can be persistent and have toxic effects. |

Remediation Strategies for Contaminated Environments

Several remediation strategies have been developed for sites contaminated with nitroaromatic compounds. These strategies can be broadly categorized as biological, chemical, and physical methods.

Bioremediation:

Bioremediation utilizes microorganisms to degrade contaminants. For nitroaromatic compounds, both anaerobic and aerobic bioremediation strategies have been shown to be effective.

Anaerobic Bioremediation: This is often the preferred method for highly nitrated compounds. The addition of a carbon source, such as starchy materials, can stimulate the activity of anaerobic microbial consortia that can completely degrade compounds like dinoseb. nih.gov

Aerobic Bioremediation: While more challenging, some aerobic bacteria are capable of degrading nitroaromatic compounds.

Phytoremediation:

Phytoremediation involves the use of plants to remove, degrade, or contain contaminants in soil and water. epa.gov Several plant species have been shown to be effective in the phytoremediation of explosives and other nitroaromatic compounds. mst.eduelsevierpure.com Plants can take up these compounds from the soil and metabolize them into less toxic substances. researchgate.net

Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures that involve the generation of highly reactive hydroxyl radicals to oxidize and degrade organic pollutants. wikipedia.org AOPs, such as Fenton and photo-Fenton systems, have been shown to be effective in degrading nitroaromatic compounds. researchgate.netresearchgate.net

Chemical Reduction: The use of zero-valent iron (ZVI) has been shown to be effective in the reduction of nitroaromatic compounds to their corresponding amino derivatives.

The following table provides an overview of remediation strategies applicable to nitroaromatic compounds.

| Remediation Strategy | Description |

| Bioremediation | Use of microorganisms to degrade contaminants. Can be performed under anaerobic or aerobic conditions. |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. |

| Advanced Oxidation Processes (AOPs) | Chemical processes that use highly reactive hydroxyl radicals to oxidize contaminants. |

| Chemical Reduction | Use of reducing agents, such as zero-valent iron, to transform contaminants into less harmful substances. |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Fluorinated Biphenyls

The synthesis of fluorinated biphenyls, including 1-Fluoro-3-(3-nitrophenyl)benzene, has traditionally been achieved through established cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a widely utilized and robust method for forming the crucial carbon-carbon bond between the two aromatic rings. nih.govacs.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. nih.govnih.gov Other notable methods include the Heck, Glaser, and Hiyama couplings. nih.govacs.org

Future research is focused on developing more efficient, selective, and versatile synthetic protocols. Novel methodologies are emerging that aim to overcome the limitations of traditional techniques, such as the need for pre-functionalized starting materials and harsh reaction conditions.

Key areas of development include:

C-H Activation: Direct arylation via C-H bond activation is a highly sought-after strategy. This approach avoids the need for pre-installing halides or boron-containing groups, making the synthesis more atom-economical and streamlined.

Advanced Catalysis: The design of new ligands and more elaborate palladium complexes continues to push the boundaries of coupling reactions, allowing for lower catalyst loadings, milder reaction conditions, and tolerance of a wider range of functional groups. nih.gov

Photoredox Catalysis: Light-mediated reactions are gaining traction as a powerful tool for forging C-C bonds under exceptionally mild conditions, offering new pathways for the synthesis of complex biphenyl (B1667301) structures.

| Methodology | Typical Catalyst | Key Features | Emerging Trends |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Complexes (e.g., Pd(PPh₃)₄) | High yields, good functional group tolerance, commercially available reagents. nih.gov | Development of water-soluble catalysts, lower catalyst loading. |

| Heck Reaction | Palladium Complexes | Couples aryl halides with alkenes, followed by aromatization. | Intramolecular variants for creating polycyclic systems. |

| C-H Activation/Arylation | Palladium, Rhodium, Ruthenium | Avoids pre-functionalization, increases atom economy. | Improving regioselectivity and substrate scope. |

| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic Dyes | Extremely mild conditions (visible light, room temp.), unique reactivity. | Dual catalysis systems combining photoredox with other catalytic cycles. |

Exploration of Unconventional Reactivity Pathways

The electronic properties of this compound, characterized by the electron-withdrawing nature of both the fluorine atom and the nitro group, suggest a rich and complex reactivity profile. While standard aromatic substitutions are expected, future research will likely focus on unconventional reaction pathways that leverage these electronic features. The development of new reagents and reaction conditions has opened avenues for previously inaccessible chemical transformations. chinesechemsoc.org

Investigative directions may include:

Late-Stage Functionalization: Developing methods to selectively modify the molecule's scaffold after the biphenyl core has been assembled. This could involve selective C-H functionalization on one of the rings, guided by the existing substituents.

Catalytic Defluorination/Functionalization: While the C-F bond is one of the strongest in organic chemistry, exploring catalytic systems that can selectively cleave and functionalize this bond would open up new synthetic possibilities. chinesechemsoc.org

Radical Reactions: Investigating the behavior of fluorinated biphenyls under radical conditions could lead to novel coupling partners and the formation of complex molecular architectures not achievable through traditional ionic pathways.

Advanced Applications in Targeted Therapeutics and Diagnostics